molecular formula C11H13N3OS B5848395 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B5848395
M. Wt: 235.31 g/mol
InChI Key: PDSXZOLWKRVLDH-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide, also known as DMBA, is a chemical compound that has been widely studied for its potential therapeutic uses. DMBA belongs to a class of compounds called benzimidazoles, which have been found to possess a variety of biological activities.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic uses, including as an anticancer agent, an antiviral agent, and an antimicrobial agent. This compound has been found to exhibit selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the disruption of cellular processes, including DNA synthesis and protein synthesis. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. This compound has also been found to inhibit the activity of certain enzymes involved in viral replication and to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune function, and the alteration of gene expression. This compound has been shown to increase the production of reactive oxygen species, which can damage cellular components and contribute to cell death. This compound has also been found to stimulate the production of cytokines, which are involved in immune function, and to alter the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound is also relatively easy to synthesize and purify, making it a convenient compound for use in research. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and disposal. This compound may also exhibit off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several directions for future research on 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide, including the development of new derivatives with improved potency and selectivity, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the toxicity and safety of this compound and to develop effective delivery methods for clinical use. Overall, this compound represents a promising compound for further investigation in the field of medicinal chemistry.

Synthesis Methods

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 5,6-dimethyl-1H-benzimidazole with thioacetic acid. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride, and requires careful control of reaction conditions, including temperature, time, and solvent choice. The yield of this compound can be optimized by adjusting these parameters and purifying the product through recrystallization or chromatography.

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-6-3-8-9(4-7(6)2)14-11(13-8)16-5-10(12)15/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXZOLWKRVLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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